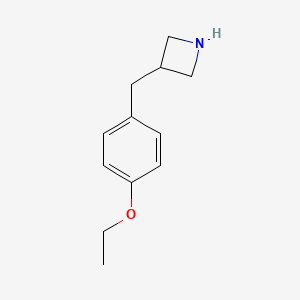

3-(4-Ethoxybenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-[(4-ethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 |

InChI Key |

DQLJVENZYYAALB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CNC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 4 Ethoxybenzyl Azetidine and Its Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The release of inherent ring strain is a primary driving force for the cleavage of the C-N or C-C bonds of the azetidine ring. This can be initiated by various means, including thermal or photochemical energy, electron transfer processes, or attack by nucleophiles.

Thermal and Photoinduced Ring-Opening Mechanisms

Photochemical methods offer a powerful strategy for both the synthesis and subsequent ring-opening of azetidine derivatives, often following a "build and release" approach. beilstein-journals.orgnih.gov In this strategy, a precursor molecule is first photochemically cyclized to form a strained azetidine intermediate, which then undergoes a strain-releasing ring-opening reaction. nih.gov

A key photochemical route to azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.net Another significant method is the Norrish-Yang cyclization, which involves the irradiation of α-aminoacetophenones. beilstein-journals.orgresearchgate.net This process proceeds through a 1,5-hydrogen abstraction to form a 1,4-biradical, which then closes to create the azetidine ring, often yielding highly strained azetidinols. beilstein-journals.orgresearchgate.net

Once formed, these photogenerated azetidinols can readily undergo ring-opening. For instance, the addition of electron-deficient ketones or boronic acids can trigger the cleavage of the azetidine ring. beilstein-journals.orgnih.gov This subsequent functionalization is facilitated by the strain energy pre-installed in the four-membered ring during the photochemical step. nih.gov This two-step process, combining photochemical ring closure with a subsequent ring-opening functionalization, represents an efficient method for creating complex, densely functionalized acyclic amine structures from simple precursors. beilstein-journals.orgnih.gov

Electron-Transfer Induced Ring-Opening Processes

Reductive approaches involving single-electron transfer (SET) provide a distinct mechanism for the ring-opening of azetidines by enabling homolytic C–N bond cleavage. thieme-connect.com This contrasts with more common two-electron pathways that involve heterolytic cleavage. thieme-connect.com The SET process typically generates radical intermediates, opening unique pathways for subsequent transformations. thieme-connect.com

For N-acyl azetidines, single-electron reduction can generate an α-aminoketyl radical, which can lead to selective cleavage of the amide C–N bond. thieme-connect.com Reductive single-electron-transfer has been utilized for the σ-N–C ring opening of azetidines using reagents such as sodium in the presence of 15-crown-5. rsc.org These reductive methods are a powerful tool for skeletal remodeling, transforming the cyclic azetidine core into structurally diverse linear amines. thieme-connect.com

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a major pathway for the ring-opening of azetidines, driven by the relief of ring strain. magtech.com.cn Due to the relative stability of the ring compared to aziridines, this process often requires activation of the azetidine nitrogen, typically through protonation with a Brønsted acid, coordination to a Lewis acid, or conversion into a quaternary azetidinium salt. magtech.com.cn The resulting positive charge on the nitrogen atom renders the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.

The regioselectivity of the ring-opening is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn

Electronic Effects : For azetidines with unsaturated substituents at the 2-position (e.g., aryl, alkenyl, cyano, or carboxylate groups), nucleophiles tend to attack the carbon atom adjacent to the nitrogen and bearing the substituent. This is because these groups can stabilize the transition state of the C-N bond cleavage through conjugation. magtech.com.cn

Steric Effects : In cases involving 2-alkylazetidines, sterically bulky or very strong nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen (the C4 position), a process controlled by steric hindrance. magtech.com.cn

A wide variety of nucleophiles have been employed for these reactions, including sulfur, oxygen, and nitrogen nucleophiles, as well as halides. beilstein-journals.orgnih.gov For example, the ring-opening of azetidinium ions by various nucleophiles can produce a range of functionalized linear amines in a stereoselective and regioselective manner. nih.gov

| Ring-Opening Method | Activating Agent/Condition | Key Intermediate | Typical Product | Reference(s) |

| Photoinduced | UV Light (Norrish-Yang) | 1,4-Biradical | Azetidinol | beilstein-journals.orgresearchgate.net |

| Electron-Transfer | Single-Electron Reducing Agent (e.g., Na) | α-Aminoketyl Radical | Functionalized Amine | rsc.orgthieme-connect.com |

| Nucleophilic | Acid or Alkylating Agent (forms Azetidinium) | Azetidinium Ion | γ-Substituted Amine | magtech.com.cnnih.gov |

Functionalization of the Azetidine Ring System

Beyond ring-opening, the azetidine scaffold can be modified through direct functionalization, preserving the core heterocyclic structure. These methods allow for the introduction of various substituents onto the ring, enhancing molecular complexity.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for modifying the azetidine ring and its substituents. In the case of aryl-substituted azetidines, such as a derivative of 3-(4-Ethoxybenzyl)azetidine where the benzyl (B1604629) group is replaced by a phenyl group attached directly to the ring, the azetidine ring itself can act as a directing group for ortho-C-H functionalization of the aryl substituent. nih.gov This process typically involves lithiation, where the nitrogen atom of the azetidine coordinates to the lithium base, directing deprotonation to the ortho position of the aromatic ring. nih.gov This strategy allows for the regioselective introduction of various electrophiles. nih.gov

Furthermore, transition metal-catalyzed reactions can functionalize the C(sp³)–H bonds of the azetidine ring itself. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed as a method for synthesizing functionalized azetidines. rsc.org Photoredox catalysis using copper has also been employed for the intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, which involves the functionalization of two α-amino C(sp³)-H bonds to form highly substituted azetidines. nih.gov

α-Lithiation and Electrophilic Trapping Reactions

A highly effective method for functionalizing the azetidine ring at the position alpha to the nitrogen atom (the 2-position) is through directed deprotonation (lithiation) followed by quenching with an electrophile. rsc.org This strategy requires an activating group on the azetidine nitrogen to facilitate the deprotonation and stabilize the resulting α-lithio species. N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc) groups are particularly effective for this purpose. rsc.orgacs.org

The process involves treating the N-protected azetidine with a strong lithium base, such as s-butyllithium, often in the presence of a ligand like TMEDA, to generate an α-lithiated intermediate. acs.org This organolithium species can then be trapped with a wide range of electrophiles, including deuterium (B1214612) oxide, alkyl halides, aldehydes, ketones, and silyl (B83357) chlorides, to introduce diverse substituents at the 2-position. acs.orgnih.gov

The stereochemical outcome of these reactions can be highly dependent on the specific N-directing group, the electrophile used, and the reaction conditions. nih.govrsc.org For instance, the α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent electrophile trapping generally yields 2-substituted 3-hydroxyazetidines with good trans-diastereoselectivity. acs.orgnih.gov Interestingly, the sense of asymmetric induction in some systems has been observed to be electrophile-dependent, suggesting that the reaction can proceed through different mechanistic pathways, such as a dynamic thermodynamic resolution or a dynamic kinetic resolution, depending on how quickly the electrophile traps the configurationally unstable α-lithiated intermediate. rsc.org

| Functionalization Method | Position | Reagents | Key Intermediate | Reference(s) |

| Aryl C-H Functionalization | ortho to Azetidine | n-Hexyllithium | ortho-Lithiated Arene | nih.gov |

| α-Lithiation | C2 | s-BuLi/TMEDA, N-Botc group | α-Lithiated Azetidine | acs.orgacs.org |

| γ-C(sp³)–H Amination | C3/C4 | Palladium(II) Catalyst | Alkyl–Pd(IV) species | rsc.org |

Nucleophilic Displacement and Acylation Reactions

The nitrogen atom of the azetidine ring in this compound is a nucleophilic center, readily participating in nucleophilic displacement and acylation reactions. These transformations are fundamental for the derivatization of the azetidine core.

Nucleophilic Displacement: The nitrogen atom can act as a nucleophile, displacing leaving groups in various electrophiles. A common transformation involves the formation of an azetidinium ion by alkylation of the nitrogen. This quaternary ammonium (B1175870) salt is highly reactive due to the increased ring strain and the positive charge on the nitrogen atom. The resulting azetidinium ion is susceptible to nucleophilic ring-opening, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring. For instance, in unsubstituted or C4-substituted azetidinium ions, nucleophilic attack often occurs at the less sterically hindered C4 position. Conversely, substitution at C2 can direct the nucleophilic attack to that position. This ring-opening provides a pathway to stereodefined, highly functionalized acyclic amines. organic-chemistry.orgnih.govresearchgate.net

Acylation Reactions: The secondary amine of the azetidine ring readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acylazetidines. cognitoedu.orgresearchgate.netresearchgate.net This reaction is a common strategy for protecting the nitrogen atom or for introducing functional handles for further elaboration. The acylation typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct. The resulting N-acylazetidines can exhibit different reactivity profiles compared to the parent amine. For instance, N-acylation can activate the azetidine ring towards certain transformations or can be a prerequisite for subsequent reactions. mdpi.com

| Reagent Class | Specific Reagent | Product Type | Reaction Conditions | Reference(s) |

| Acyl Halide | Acetyl chloride | N-acetylazetidine | Base (e.g., triethylamine), aprotic solvent | cognitoedu.orgreddit.com |

| Acid Anhydride (B1165640) | Acetic anhydride | N-acetylazetidine | Neat or in a solvent, may be catalyzed by acid or base | researchgate.netresearchgate.net |

| Alkyl Halide | Methyl iodide | N-methylazetidinium iodide | Aprotic solvent | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) on Azetidine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the application of these reactions directly on the this compound scaffold can be challenging due to the potential for catalyst inhibition by the amine or ring-opening of the strained ring, derivatized azetidines can serve as substrates in such transformations.

A notable example is the palladium-catalyzed α-arylation of azetidinyl esters. By utilizing an N-benzyl protected azetidine derivative, the α-C-H bond of the ester can be coupled with aryl halides without the undesired ring-opening of the strained heterocycle. nih.gov This demonstrates the feasibility of functionalizing the azetidine ring at positions other than the nitrogen atom using palladium catalysis.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for forming C-C bonds. nih.govyoutube.comnih.gov For this reaction to be applied to the azetidine scaffold of this compound, a halogenated derivative, such as 3-bromo-1-(tert-butoxycarbonyl)azetidine, would be a suitable starting material. The coupling of such a derivative with an aryl or vinyl boronic acid would proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of an N-protecting group, such as a Boc group, is often crucial to prevent catalyst deactivation and to modulate the reactivity of the azetidine ring. Azetidine-based ligands have also been successfully employed in Suzuki-Miyaura coupling reactions, indicating the compatibility of the azetidine motif with the reaction conditions. researchgate.netresearchgate.net

| Coupling Reaction | Azetidine Substrate | Coupling Partner | Catalyst/Ligand System | Product | Reference(s) |

| α-Arylation | N-Benzylazetidinyl ester | Aryl halide | Palladium catalyst | α-Arylazetidinyl ester | nih.gov |

| Suzuki-Miyaura | 3-Bromo-1-Boc-azetidine (hypothetical) | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl-1-Boc-azetidine | nih.govnih.gov |

| Heck Coupling | N-Protected 3-vinylazetidine (B1652913) (hypothetical) | Aryl halide | Pd catalyst, base | 3-(Styryl)azetidine derivative | organic-chemistry.orgmdpi.commdpi.comlibretexts.orgyoutube.com |

Reactivity of the Ethoxybenzyl Moiety

The ethoxybenzyl group of this compound possesses two main sites of reactivity: the aromatic ring and the benzylic methylene (B1212753) group.

The phenyl ring of the 4-ethoxybenzyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group and, to a lesser extent, the alkyl substituent (the azetidinylmethyl group). The ethoxy group is a strong activating group and an ortho-, para-director. wikipedia.orgrushim.rustmarys-ca.edumasterorganicchemistry.com Given that the para position is occupied by the benzyl group, electrophilic attack is expected to occur predominantly at the positions ortho to the ethoxy group (C3' and C5').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric and sulfuric acid would introduce a nitro group onto the aromatic ring. Bromination, using bromine in the presence of a Lewis acid, would result in the corresponding bromo-substituted derivative. It is important to consider that the reaction conditions for some electrophilic aromatic substitutions can be harsh and may affect the integrity of the azetidine ring. Therefore, milder reaction conditions are often preferred.

| Reaction | Reagent(s) | Expected Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-ethoxybenzyl)azetidine | wikipedia.orgrushim.rustmarys-ca.edumasterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-ethoxybenzyl)azetidine | chemicalbook.comncats.iogoogle.comgoogle.compharmaffiliates.com |

The methylene bridge connecting the azetidine ring to the ethoxyphenyl group is a benzylic position and, as such, exhibits enhanced reactivity. This is due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates through resonance.

One of the most common reactions at the benzylic position is oxidation. A variety of oxidizing agents can convert the benzylic methylene group into a carbonyl group, yielding the corresponding ketone. nih.govorganic-chemistry.org Reagents such as potassium permanganate, chromium-based oxidants, or milder, more selective catalytic systems can be employed for this transformation. The choice of oxidant is crucial to avoid over-oxidation or degradation of other functional groups in the molecule.

The benzylic protons are also relatively acidic and can be removed by a strong base to generate a benzylic carbanion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the benzylic position. brandeis.eduorganic-chemistry.org Furthermore, free-radical halogenation at the benzylic position is also a feasible transformation.

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Oxidation | Mn catalyst, H₂O₂ | 3-(4-Ethoxybenzoyl)azetidine | nih.govru.nlrsc.orgresearchgate.netrsc.org |

| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (e.g., CH₃I) | 3-(1-(4-Ethoxyphenyl)ethyl)azetidine | brandeis.eduorganic-chemistry.org |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 4 Ethoxybenzyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A suite of one-dimensional and two-dimensional NMR experiments is used to assign all proton and carbon signals and to establish through-bond and through-space correlations.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental information for the structural assignment of 3-(4-Ethoxybenzyl)azetidine.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the 4-ethoxybenzyl group typically appear as two doublets in the range of δ 6.8–7.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy group presents as a quartet for the methylene (B1212753) (-O-CH ₂-) protons and a triplet for the terminal methyl (-CH₂-CH ₃) protons. The protons on the strained azetidine (B1206935) ring and the benzylic methylene protons are expected to resonate in the upfield region, typically between δ 3.0 and 4.0 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum would show signals for the two distinct aromatic carbons of the para-substituted ring, the carbons of the ethoxy group, and the carbons of the azetidine ring. A notable signal is that of the C-3 carbon of the azetidine ring, which has been reported at approximately δ 40.1 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is representative and based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)

While 1D NMR provides primary assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by revealing correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. slideshare.net For this compound, COSY would show correlations between the adjacent protons in the ethoxy group (quartet and triplet) and within the azetidine ring system, confirming their connectivity. It would also link the benzylic protons to the methine proton at C-3 of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the azetidine proton signals would confirm the assignments of the C-2, C-3, and C-4 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. scribd.com This is crucial for piecing together the molecular fragments and assigning quaternary (non-protonated) carbons. Key HMBC correlations would include those from the benzylic protons to the aromatic C-1 and the azetidine C-3, and from the aromatic protons to adjacent carbons, confirming the substitution pattern. mdpi.combeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. slideshare.net While this compound has limited stereochemical complexity unless further substituted, NOESY can confirm the spatial proximity between the benzylic protons and protons on the azetidine ring, as well as between protons on the azetidine ring itself, further solidifying the structural assignment. ipb.pt

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the azetidine nitrogen is sensitive to substitution and ring strain. Unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt The chemical shift for this compound would be expected in a similar region, though influenced by the C-3 substituent. Studies on N-aryl azetidines have shown that conjugation can significantly shift the ¹⁵N resonance downfield, reflecting greater sp² character of the nitrogen atom. nih.gov In the context of related structures, ¹H-¹⁵N HMBC experiments are particularly useful, showing correlations from protons on adjacent carbons (e.g., C2 and C4 protons) to the ring nitrogen, which definitively confirms the azetidine structure. mdpi.combeilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the molecular formula is C₁₂H₁₇NO. HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺, and match it to the calculated theoretical value, providing unequivocal confirmation of the elemental formula. doi.org

Table 2: HRMS Data for this compound

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, M⁺, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. creative-proteomics.com

For this compound, the major fragmentation pathways would likely include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the azetidine ring and the benzyl (B1604629) group. This would result in a very stable 4-ethoxybenzyl cation (tropylium ion analog) at m/z 135. This is often the base peak in the spectrum.

Azetidine Ring Opening: The strained four-membered ring can undergo fragmentation. Cleavage of the C-C bonds adjacent to the nitrogen is a common pathway for amines and related heterocycles. libretexts.org

Loss of Ethoxy Group: Fragmentation can occur at the ether linkage, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethoxy radical (•OCH₂CH₃, 45 Da).

Table 3: Predicted MS/MS Fragments for the [M+H]⁺ Ion of this compound

Table of Mentioned Compounds

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural components: the secondary amine of the azetidine ring, the aromatic benzene ring, the ether linkage, and aliphatic C-H bonds. Analysis of related azetidine structures suggests that the N-H stretch of the ring would appear as a moderate absorption in the 3300-3500 cm⁻¹ region. ijper.orgresearchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The ethoxy group can be identified by the C-O-C asymmetric and symmetric stretching bands.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Azetidine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Ether C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong |

| Ether C-O-C | Symmetric Stretch | 1020 - 1075 | Strong |

This table is predictive, based on standard functional group frequencies and data from analogous structures. ijper.orgresearchgate.netnih.gov

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be rendered in a crystalline form, this technique can elucidate its exact molecular geometry, including bond lengths, bond angles, and torsional angles. The analysis would confirm the puckered conformation of the four-membered azetidine ring and the spatial orientation of the 4-ethoxybenzyl substituent relative to the ring.

The technique has been successfully applied to determine the structures of various azetidine derivatives, confirming ring conformations and substituent arrangements. rsc.orgnih.gov For this compound, a crystallographic analysis would provide unequivocal proof of its constitution and stereochemistry, and reveal intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not widely published, the methodology remains the gold standard for solid-state structural elucidation. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or starting materials. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. basicmedicalkey.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds. nist.gov In a typical GC-MS analysis, this compound would be vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) would confirm the compound's molecular weight of 191.27 g/mol . The fragmentation pattern gives further structural information. Plausible fragmentation pathways for this compound include the cleavage of the benzyl C-C bond and fragmentation of the ethoxy group.

Table 2: Predicted Key Mass Fragments in the GC-MS Analysis of this compound

| m/z Value | Proposed Fragment Identity | Description |

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of the ethyl group (-CH₂CH₃) |

| 134 | [C₉H₁₀O]⁺ | Cleavage to form the 4-ethoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of ethylene (B1197577) from the ethoxy group |

| 57 | [C₃H₇N]⁺ | Azetidine ring fragment |

This table represents a plausible fragmentation pattern based on the compound's structure.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for larger-scale column chromatography. reachdevices.com For this compound, the stationary phase would typically be a silica (B1680970) gel plate. reachdevices.com The mobile phase, or eluent, would likely be a mixture of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or methanol). ijper.org

The compound, being moderately polar due to the amine and ether functionalities, will travel up the plate at a rate dependent on the solvent system's polarity. After development, the plate is visualized, often using a UV lamp (as the aromatic ring absorbs UV light) or a chemical stain. The purity is assessed by the presence of a single spot. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. basicmedicalkey.com

Computational and Theoretical Studies on 3 4 Ethoxybenzyl Azetidine and Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For a molecule such as 3-(4-Ethoxybenzyl)azetidine, these calculations can predict a wide range of properties.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. aip.orgsciencepublishinggroup.com In the context of azetidine (B1206935) derivatives, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformations. rsc.org For this compound, a DFT calculation would provide insights into the puckering of the azetidine ring and the orientation of the 4-ethoxybenzyl substituent.

These calculations can also determine various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT Functionals and Basis Sets Used in Azetidine Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization | aip.org |

| M06 | 6-31G(d,p), cc-pVTZ | Geometry Optimization, Single Point Energies | aip.org |

| PBE1PBE | 6-31+G(d,p) | Conformational Analysis | tandfonline.com |

This table is illustrative of methods used for azetidine systems in general.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theory for more accurate energy calculations, particularly for reaction mechanisms. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used to incorporate electron correlation effects, which are often crucial for accurately describing reaction barriers and transition states. aip.orguni-muenchen.de

For azetidine systems, MP2 calculations have been used to study reaction energetics, such as the ring-opening of azetidinium ions or the formation of the azetidine ring. rsc.orgfrontiersin.org These calculations can provide detailed information about the potential energy surface of a reaction, helping to elucidate the step-by-step mechanism. For example, in a study of the intramolecular aminolysis of 3,4-epoxy amines to form azetidines, computational methods were used to calculate the energy of the transition states, explaining the observed regioselectivity. frontiersin.org

Applying MP2 to this compound would allow for a detailed investigation of its reactions, such as nucleophilic attack on the ring or reactions involving the substituent. The higher accuracy of MP2 compared to DFT for certain systems comes at a higher computational cost, making it more suitable for smaller systems or for refining the energies of structures previously optimized with DFT.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. smu.edu The degree of puckering and the barrier to inversion between different puckered conformations are fundamental aspects of its structure. Computational methods are exceptionally well-suited to study these conformational dynamics.

Studies on azetidine and its derivatives have shown that the ring can adopt either an equatorial or axial conformation for the N-H or N-substituent, with a specific energy barrier for interconversion. smu.eduaip.org The puckering angle is a key parameter in these studies. tandfonline.com For this compound, the bulky substituent at the 3-position will significantly influence the preferred puckering of the ring. Computational analysis can determine the energetically favored conformation and the rotational barriers around the C-C bond connecting the benzyl (B1604629) group to the azetidine ring.

A theoretical study on L-azetidine-2-carboxylic acid revealed that the four-membered ring can adopt different puckered structures depending on the backbone conformation. nih.gov Another study highlighted how fluorine substitution can influence the ring pucker in azetidine derivatives. researchgate.net These findings underscore the sensitivity of the azetidine ring's conformation to its substitution pattern, a phenomenon that can be thoroughly explored for this compound using computational conformational analysis.

Table 2: Calculated Puckering Angles for Azetidine Derivatives from a Theoretical Study

| Molecule | Method | Puckering Angle (φ) | Reference |

|---|---|---|---|

| Azetidine (Equatorial) | Ab initio | 35.1° | smu.edu |

| Fluorinated Azetidine (Neutral) | DFT | N-C-C-F Dihedral = 137.2° | researchgate.net |

This table presents example data from the literature to illustrate the type of information obtained from conformational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediates and transition states that are often transient and difficult to observe experimentally.

The formation and ring-opening of the strained azetidine ring are key transformations. Computational chemistry allows for the precise location and characterization of the transition states (TS) for these processes. frontiersin.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking process.

For azetidine synthesis, such as through intramolecular cyclization, computational models can compare the activation barriers for the formation of the four-membered ring versus competing pathways, like the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.org For example, a study on the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines showed that the calculated transition state for azetidine formation was significantly lower in energy than that for pyrrolidine formation, explaining the observed selectivity. frontiersin.org

Similarly, for ring-opening reactions, which are characteristic of strained rings like azetidine, transition state analysis can reveal the mechanism (e.g., SN1 vs. SN2) and the factors influencing regioselectivity. mdpi.comcsic.es Studies on the ring-opening of azetidinium ions have computationally characterized the transition states for nucleophilic attack. unige.ch

For azetidine systems, energy profiles have been calculated for various reactions, including thermal decomposition and photochemical cycloreversion. aip.orgmdpi.comcsic.es A computational study on the thermal decomposition of 1,3,3-trinitroazetidine (B1241384) (TNAZ) investigated several possible decomposition pathways, calculating the activation energies for each to determine the most likely initial steps of the decomposition. aip.org

In another example, the energy profiles for the ring-opening of an azetidine derivative, a model for DNA repair, were determined for its neutral, cationic, and anionic forms. mdpi.comcsic.es The calculations showed that one-electron reduction dramatically lowered the activation barrier for ring-opening, providing crucial insight into the repair mechanism. mdpi.comcsic.esnih.gov For this compound, similar computational studies could predict its thermal stability and its reactivity in various chemical transformations by mapping the corresponding energy profiles.

Table 3: Calculated Activation Energies for Azetidine Ring-Opening from a Study on a DNA Repair Model

| System | Ring-Opening Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Neutral cis-Isomer | High (not specified) | mdpi.comcsic.es |

| Anionic cis-Isomer (C-C cleavage) | ~14 | mdpi.comcsic.es |

| Anionic trans-Isomer (C-C cleavage) | ~9 | mdpi.comcsic.es |

| Cationic cis-Isomer (C-C cleavage) | 36 | csic.es |

This table shows representative data for an azetidine derivative to illustrate how activation barriers are determined computationally.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry has become an indispensable tool for the structural elucidation of complex molecules, including strained heterocyclic systems like azetidines. By predicting spectroscopic parameters, these methods provide deep insights into molecular geometry and stereochemistry, often resolving ambiguities that experimental data alone cannot.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The precise chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the local electronic environment and three-dimensional arrangement of atoms. Computational methods, particularly those based on Density Functional Theory (DFT), have proven highly effective in predicting these NMR parameters, thereby aiding in the assignment of stereochemistry. rsc.org

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. nih.gov Comprehensive studies on azetidine-containing derivatives have shown that the accuracy of these predictions depends significantly on the chosen level of theory (functional and basis set). nih.govresearchgate.net For instance, investigations into phosphoryl benzamide (B126) derivatives incorporating an azetidine ring found that the BP86 functional with a 6-31+G* basis set provided the best correlation between calculated and experimental ¹H and ¹³C chemical shifts. nih.gov Similarly, probabilistic methods like the DP4+ analysis, which compares experimental NMR data with a set of computationally predicted values for all possible stereoisomers, have been successfully applied to assign the stereochemistry of small heterocycles with high confidence. rsc.org

Coupling constants are also critical for stereochemical assignments in the azetidine ring. ipb.pt The puckered nature of the four-membered ring leads to distinct values for vicinal coupling constants between cis (Jcis) and trans (Jtrans) protons. Typically, for azetidine derivatives, Jcis is observed to be larger than Jtrans. ipb.pt The presence of substituents on either the nitrogen or carbon atoms can significantly influence the observed J-values. clockss.org Computational models can accurately predict these coupling constants, providing a robust method for confirming the relative stereochemistry of substituents on the azetidine ring. nih.gov For example, the restricted rotation in an N-acetylated azetidino-quinolizidine derivative led to a dynamic NMR effect, where the coalescence of signals at elevated temperatures could be computationally modeled to determine the activation free enthalpy for the hindered rotation. researchgate.net

| Proton | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) (BP86/6-31+G*) | Difference (Δδ, ppm) |

|---|---|---|---|

| Azetidine-H2 (axial) | 4.11 | 4.15 | -0.04 |

| Azetidine-H2 (equatorial) | 4.31 | 4.35 | -0.04 |

| Azetidine-H3 | 3.50 | 3.53 | -0.03 |

| Azetidine-H4 (axial) | 4.11 | 4.15 | -0.04 |

| Azetidine-H4 (equatorial) | 4.31 | 4.35 | -0.04 |

Note: The data in Table 1 is illustrative, based on typical values found in computational studies of substituted azetidines, such as those reported for azetidino-quinolizidine derivatives, and does not represent specific experimental data for this compound. researchgate.net

Analysis of Ring Strain Effects on Reactivity and Basicity

The azetidine ring possesses a significant amount of ring strain energy, experimentally determined to be approximately 25.2–25.4 kcal/mol. clockss.orgresearchgate.netrsc.org This value is comparable to that of highly reactive systems like aziridines (≈27 kcal/mol) and cyclobutane (B1203170) (≈26 kcal/mol), and substantially higher than that of its five-membered analog, pyrrolidine (≈6 kcal/mol). researchgate.net This inherent strain is a dominant factor governing the chemical behavior of azetidines, rendering them more reactive than larger nitrogen heterocycles and providing a thermodynamic driving force for ring-opening reactions. rsc.org

Computational studies have provided a quantitative understanding of how ring strain influences basicity. Gas-phase basicity, a measure of a molecule's intrinsic ability to accept a proton, has been investigated using high-level ab initio and DFT calculations. srce.hrresearchgate.net These studies reveal that for simple cyclic amines, basicity increases with ring size from three to six members (aziridine < azetidine < pyrrolidine < piperidine), which is consistent with a decrease in ring strain. srce.hracs.org The basicity of azetidine is notably closer to that of pyrrolidine and piperidine (B6355638) than to the much less basic aziridine (B145994). acs.org

Theoretical analyses have shown that a simple correlation between C-N-C bond angles and basicity is insufficient. acs.org Instead, the degree of pyramidalization at the nitrogen atom is a more critical factor. acs.org A more pyramidal geometry increases the p-character of the nitrogen lone pair, making it less available for protonation and thus lowering basicity. Computational models, such as the Reactive Hybrid Orbital (RHO) concept, have been used to evaluate the electron-donating ability of the nitrogen lone pair. acs.org However, a complete picture requires consideration of not only the neutral base but also the stability of the final protonated conjugate acid. srce.hr Triadic analysis, a computational method that dissects the protonation energy into contributions from the neutral base, the protonated acid, and their interplay, has demonstrated that an accurate interpretation of basicity trends must account for the entire protonation reaction. srce.hr

Modeling of Substituent Effects on Azetidine Properties

Substituents attached to the azetidine ring can profoundly modulate its physical, chemical, and biological properties. Computational modeling is a powerful approach to predict and rationalize these substituent effects, guiding the design of new azetidine derivatives with tailored characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies employ computational descriptors to build mathematical models that correlate a molecule's structure with its activity. brieflands.com For example, a QSAR study on antimalarial azetidine-2-carbonitriles revealed that polarizability was a key descriptor influencing biological activity. This model guided the in silico design of new derivatives with enhanced potency by introducing electron-deactivating groups at various positions on the scaffold. brieflands.com

The electronic effects of substituents are readily modeled using computational methods. For the 4-ethoxybenzyl group in this compound, the ethoxy substituent is a π-electron-donating group. Theoretical studies on related systems, such as para-substituted phenylaziridines, have shown that π-donor substituents increase the proton affinity of the ring nitrogen by donating electron density. researchgate.net Conversely, electron-withdrawing groups decrease basicity. researchgate.net This principle of electronic transmission allows for the rational tuning of the azetidine nitrogen's basicity.

Substituent effects also extend to spectroscopic properties. A study on azetidinyl rhodamine dyes demonstrated an excellent linear correlation between the experimentally measured maximum absorption wavelength (λmax) and the calculated Hammett inductive substituent constants (σI) of groups on the azetidine ring. researchgate.net This finding, supported by quantum mechanical calculations, confirmed that the inductive effect of the substituents was the primary factor controlling the dye's color. researchgate.net

Future Research Directions and Methodological Challenges in Azetidine Chemistry

Development of Novel and Efficient Stereoselective Synthesis Routes for Substituted Azetidines

The synthesis of substituted azetidines, particularly in an enantiomerically pure form, remains a significant challenge for synthetic chemists. researchgate.netpageplace.de While classical methods involving the cyclization of linear precursors are common, they often face limitations in scope and efficiency. acs.orgnih.gov Current research focuses on developing more robust and stereoselective strategies to access diverse azetidine (B1206935) scaffolds.

Recent advancements have introduced innovative approaches to address this challenge. One such method is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction proceeds through an ylide-type mechanism, effectively transferring chirality from the starting material to the product. nih.gov Another promising strategy involves the imino-aldol reaction of ester enolates with aldimines to produce β-amino esters, which can then be cyclized to form N-sulfinyl and N-sulfonyl azetidines with high yield and stereoselectivity. rsc.org

Furthermore, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has emerged as a general method for synthesizing C3-substituted and chiral non-racemic azetidines. nih.gov This method offers excellent control over regioselectivity via a 4-exo-dig pathway. nih.gov The development of diastereoselective hydrozirconation of homoallylic amines also provides a stereoselective route to cis-2,3-disubstituted azetidines. rsc.org

A key area of future research lies in expanding the substrate scope of these novel reactions and developing catalytic asymmetric variants to provide access to a wider range of enantiopure substituted azetidines. The ability to predictably control stereochemistry at multiple centers of the azetidine ring is a primary goal. researchgate.netnih.gov

Table 1: Comparison of Novel Stereoselective Synthesis Routes for Azetidines

| Method | Key Features | Stereocontrol | Starting Materials |

| [3+1] Ring Expansion | High yields, excellent regio- and stereoselectivity. nih.gov | Chirality transfer from substrate to product. nih.gov | Methylene aziridines, Diazo compounds |

| Imino-Aldol Reaction | High yields, applicable to racemic and non-racemic substrates. rsc.org | High diastereoselectivity. rsc.org | Ester enolates, Aldimines |

| Copper-Catalyzed Photocyclization | Full regioselectivity control, good functional group tolerance. nih.gov | Access to chiral non-racemic azetidines from chiral aminoalcohols. nih.gov | Ynamides |

| Diastereoselective Hydrozirconation | Stereoselective synthesis of cis-disubstituted azetidines. rsc.org | High diastereoselectivity. rsc.org | Homoallylic amines |

Exploration of Undiscovered Reactivity Patterns and Transformations of the Azetidine Core

The ring strain inherent to azetidines not only presents a synthetic challenge but also offers a gateway to unique reactivity that can be harnessed for further molecular construction. rsc.orgrsc.org While ring-opening reactions are a known feature of azetidine chemistry, the exploration of novel, undiscovered reactivity patterns remains a fertile ground for research. nih.govbeilstein-journals.org

Recent studies have begun to uncover new transformations. For instance, the switchable reactivity of 2-azetines, which can undergo either ionic or radical pathways depending on the reaction conditions, allows for the synthesis of diverse products like β-aminocarbonyls or C3-thiolated azetidines. chemrxiv.org The ionic pathway is triggered by acidic conditions, while the radical process is initiated by light. chemrxiv.org Lewis acid-promoted reactions have also shown promise, leading to stereocontrolled fragmentation of the azetidine ring to form functionalized olefins or rearrangement to yield pyrrolidines and pyrroles. capes.gov.br

Furthermore, the concept of "build and release," where a strained azetidine ring is first constructed photochemically and then undergoes a strain-releasing ring-opening functionalization, is an emerging strategy. beilstein-journals.org This approach has been used to synthesize complex molecules like dioxolanes from simple precursors. beilstein-journals.org The functionalization of the azetidine ring itself is also an active area, with methods for direct metal-based functionalization being developed to control regio- and stereoselectivity.

Future research will likely focus on discovering new catalytic systems that can selectively activate and transform the azetidine ring. Understanding the interplay of substituents, nitrogen protecting groups, and reaction conditions will be crucial for controlling the outcome of these transformations and unlocking new synthetic possibilities. rsc.org

Advancements in Computational Methodologies for Strained Heterocycles

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of strained molecules like azetidines. umich.edursc.org The compressed bond angles and inherent strain make experimental determination of structural and reactive properties challenging. rsc.org Computational models offer a powerful alternative for elucidating these characteristics.

Recent studies have employed computational methods to guide the synthesis of azetidines. For example, researchers have used computational models to predict which precursor molecules will successfully react to form azetidines via photocatalysis, moving beyond a trial-and-error approach. mit.edu These models can calculate frontier orbital energies and other factors to predict reactivity and reaction yield. mit.edu

Computational methods such as Density Functional Theory (DFT) are also used to investigate the geometries, stabilities, and reaction mechanisms of azetidine chemistry. rsc.orgfrontiersin.org For instance, calculations have been used to understand the regioselectivity of intramolecular aminolysis of epoxy amines, explaining why azetidines are formed preferentially over other cyclic products under certain catalytic conditions. frontiersin.org Furthermore, computational studies have shed light on the dynamic behavior of metallated azetidines, explaining the configurational lability of lithiated intermediates. mdpi.com

Future advancements in this area will likely involve the development of more accurate and efficient computational models that can handle the complexities of strained systems with greater precision. rsc.org Integrating machine learning and artificial intelligence with computational chemistry could further accelerate the discovery of new reactions and the design of novel azetidine-based compounds by pre-screening vast numbers of potential substrates and catalysts. mit.edu

Table 2: Applications of Computational Methods in Azetidine Chemistry

| Computational Method | Application | Key Insights |

| DFT Calculations | Predicting reaction outcomes and yields in photocatalytic azetidine synthesis. mit.edu | Enabled pre-screening of substrates, identifying a wider accessible range than previously thought. mit.edu |

| DFT Calculations | Elucidating reaction mechanisms, such as the regioselectivity of epoxy amine cyclization. frontiersin.org | Explained the catalyst's role in favoring azetidine formation through transition state energy calculations. frontiersin.org |

| DFT and In-situ FT-IR Analysis | Investigating the stereochemical stability of lithiated azetidine intermediates. mdpi.com | Supported the involvement of equilibrating diastereoisomeric lithiated species. mdpi.com |

| CBS-Q, G3, B3LYP | Analyzing the gas-phase basicity of cyclic amines, including azetidine. srce.hr | Showed that basicity generally increases with ring size, with aziridines being a notable exception. srce.hr |

Integration of Flow Chemistry Techniques for Scalable Azetidine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. acs.orgacs.org This approach is particularly well-suited for handling reactive intermediates and performing reactions at elevated temperatures and pressures, conditions often encountered in azetidine synthesis. uniba.itacs.org

Researchers have successfully developed continuous flow methods for the synthesis of functionalized azetidines. acs.orgacs.org For example, a flow process has been established for the generation and functionalization of C3-lithiated azetidines and C2-lithiated azetines from a common precursor. acs.orguniba.it This flow technology allows for the safe handling of these organolithium intermediates at significantly higher temperatures than in traditional batch processing. acs.orguniba.it

Flow chemistry has also been applied to the photochemical synthesis of alkyl azetidines, demonstrating excellent scalability from milligram to gram scale. sorbonne-universite.frsorbonne-universite.frthieme-connect.de Additionally, continuous flow hydrogenation of 2-azetines has been developed to produce functionalized azetidines, showcasing the potential for telescoped, multi-step syntheses in a continuous manner. uniba.it The synthesis of azetidinium salts has also been shown to be more rapid and efficient using a continuous flow process compared to batch methods. acs.org

The future of azetidine synthesis will undoubtedly see a greater integration of flow chemistry. Research will likely focus on developing fully automated, multi-step flow systems that can produce complex azetidine derivatives on demand. Combining flow chemistry with other technologies, such as in-line purification and real-time reaction monitoring, will further enhance the efficiency and scalability of azetidine production. acs.org

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. pageplace.demdpi.com In the context of azetidine synthesis, this involves developing methods that use less hazardous materials, reduce waste, and improve energy efficiency.

A key aspect of greening azetidine synthesis is the use of environmentally responsible solvents. acs.orgacs.org For instance, cyclopentyl methyl ether (CPME) has been employed as a green solvent in the flow synthesis of functionalized azetidines. acs.orguniba.itacs.org CPME is advantageous due to its high boiling point, low propensity to form peroxides, and low solubility in water, which simplifies workup procedures. acs.org

The development of one-pot and tandem reactions is another important green chemistry strategy, as it reduces the number of synthetic steps and purification procedures. mdpi.com For example, a one-pot method for the synthesis of N-tosylaziridines from 2-amino-alcohols has been reported, which involves both tosylation and cyclization in a single step. mdpi.com While this example is for aziridines, similar principles are being applied to azetidine synthesis. mdpi.com

Photochemical methods, often driven by visible light, represent a greener alternative to traditional thermal reactions as they can often be performed under milder conditions. rsc.orgpageplace.de The use of photocatalysis in azetidine synthesis is a growing area of research. rsc.orgmit.edu

Future research in this area will focus on discovering new catalytic systems that can operate in greener solvents, such as water or bio-based solvents. The development of solvent-free reaction conditions and the use of renewable starting materials will also be key goals in making azetidine synthesis more sustainable. mdpi.com

Q & A

What are the common synthetic routes for preparing 3-(4-Ethoxybenzyl)azetidine and its derivatives?

Basic

The synthesis of this compound derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, azetidine rings can be functionalized via Lewis acid-catalyzed reactions, as demonstrated in the desymmetrization of azetidines using chiral phosphoric acids . Another approach involves alkylation of azetidine precursors with 4-ethoxybenzyl halides under basic conditions. Key steps include:

- Nucleophilic ring-opening : Azetidine derivatives react with electrophiles (e.g., chloroformates) to form γ-chloroamines, which can cyclize into oxazinanones under controlled conditions .

- Substituent introduction : Fluorinated analogs, such as 3-(fluoromethyl)azetidine hydrochloride, are synthesized via halogen exchange or direct fluorination of intermediates .

Methodological considerations include optimizing reaction temperature, solvent polarity, and catalyst loading to minimize side reactions.

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Basic

Structural characterization relies on NMR spectroscopy and mass spectrometry :

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the azetidine ring protons (δ ~3.0–4.0 ppm) and the 4-ethoxybenzyl group (aromatic protons at δ ~6.8–7.2 ppm; ethoxy CH3 at δ ~1.3–1.5 ppm) confirm connectivity .

- 2D NMR (COSY, HSQC) : Resolves coupling between the azetidine NH and adjacent CH2 groups, ensuring ring integrity.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C12H17NO) and purity.

For crystalline derivatives, X-ray crystallography (referencing CCDC databases like 2032776) provides absolute configuration data .

What mechanistic insights explain the enantioselective synthesis of azetidine derivatives using chiral phosphoric acid catalysts?

Advanced

Enantioselective desymmetrization of azetidines involves dual activation modes :

- Catalyst-substrate interactions : Chiral phosphoric acids activate the azetidine nitrogen via hydrogen bonding while coordinating electrophiles (e.g., thione tautomers) through π-π stacking .

- Transition-state stabilization : Computational studies (DFT) show that the lowest activation free energy occurs when the catalyst stabilizes the thione tautomer and azetidine simultaneously, favoring a single enantiomer .

Experimental validation includes kinetic isotope effect (KIE) studies and monitoring enantiomeric excess (ee) via chiral HPLC. Contradictions in activation pathways (e.g., carbonyl vs. thione activation) require mechanistic probes like isotopic labeling .

How can computational methods predict the reactivity of this compound derivatives in catalytic systems?

Advanced

Density functional theory (DFT) and molecular dynamics (MD) simulations are critical:

- Reactivity prediction : DFT calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, electron-rich azetidine rings are prone to electrophilic attack at the nitrogen .

- Catalyst design : MD simulations model interactions between azetidine derivatives and chiral catalysts, predicting steric and electronic effects on enantioselectivity .

- Transition-state analysis : IRC (intrinsic reaction coordinate) calculations map energy profiles for ring-opening or substitution reactions .

Tools like Gaussian or ORCA are recommended, with validation via experimental kinetics .

How can researchers evaluate the biological activity of this compound in cellular models?

Advanced

In vitro assays focus on target engagement and pathway modulation:

- Anti-inflammatory activity : LPS-stimulated BV2 microglial cells are treated with the compound, followed by ELISA or Western blot to measure NLRP3 inflammasome components (e.g., IL-1β, caspase-1) .

- Metabolic studies : For sodium-glucose cotransporter (SGLT) inhibition, competitive binding assays using radiolabeled ligands (e.g., <sup>3</sup>H-dapagliflozin) quantify IC50 values .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress reduction in diabetic models .

Dose-response curves and toxicity profiles (via MTT assays) are essential for validating therapeutic potential .

Notes

- Contradictions : highlights competing activation modes (thione vs. carbonyl) in enantioselective synthesis, necessitating mechanistic studies for resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.